molecular formula C5H2ClF3N2O B159575 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride CAS No. 129768-29-2

5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride

Cat. No. B159575
M. Wt: 198.53 g/mol
InChI Key: LQSQXCJJVUVZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClF3N2O. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This leads to a decrease in the production of certain proteins, which are essential for the growth and survival of cancer cells.

Biochemical And Physiological Effects

5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antiviral properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is its versatility in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and purify. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.

Future Directions

There are many future directions for the research and development of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride involves the reaction of 5-Amino-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

Scientific Research Applications

5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is used in the synthesis of anti-inflammatory drugs, antiviral agents, and anticancer drugs. It is also used in the synthesis of herbicides, insecticides, and fungicides.

properties

CAS RN

129768-29-2

Product Name

5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

InChI

InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11)

InChI Key

LQSQXCJJVUVZRA-UHFFFAOYSA-N

SMILES

C1=C(NN=C1C(=O)Cl)C(F)(F)F

Canonical SMILES

C1=C(NN=C1C(=O)Cl)C(F)(F)F

synonyms

1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI)

Origin of Product

United States

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